molecular formula C22H20N4O2 B14359060 Ethyl 2-{[(E)-phenyldiazenyl](2-phenylhydrazinylidene)methyl}benzoate CAS No. 92997-43-8

Ethyl 2-{[(E)-phenyldiazenyl](2-phenylhydrazinylidene)methyl}benzoate

Cat. No.: B14359060
CAS No.: 92997-43-8
M. Wt: 372.4 g/mol
InChI Key: RHGKPWDFQHUPKV-UHFFFAOYSA-N
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Description

Ethyl 2-{(E)-phenyldiazenylmethyl}benzoate is a complex organic compound that belongs to the class of esters. Esters are known for their pleasant odors and are often used in perfumes and flavoring agents. This particular compound is characterized by its unique structure, which includes a phenyldiazenyl group and a phenylhydrazinylidene group attached to a benzoate ester.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-{(E)-phenyldiazenylmethyl}benzoate typically involves the reaction of ethyl benzoate with appropriate diazonium salts and hydrazine derivatives. The reaction conditions often require an acidic or basic catalyst to facilitate the formation of the ester bond. The process may involve multiple steps, including the formation of intermediate compounds that are subsequently converted to the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of high-purity reagents and controlled reaction conditions ensures the consistent quality and yield of the product. The process may also include purification steps such as distillation or recrystallization to remove impurities.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{(E)-phenyldiazenylmethyl}benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction may produce corresponding amines or alcohols.

Scientific Research Applications

Ethyl 2-{(E)-phenyldiazenylmethyl}benzoate has various applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 2-{(E)-phenyldiazenylmethyl}benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Ethyl benzoate: A simpler ester with similar structural features but lacking the phenyldiazenyl and phenylhydrazinylidene groups.

    Methyl benzoate: Another ester with a similar benzoate structure but with a methyl group instead of an ethyl group.

    Phenylhydrazine: A related compound with a similar hydrazine structure but without the ester linkage.

Uniqueness

Ethyl 2-{(E)-phenyldiazenylmethyl}benzoate is unique due to its combination of functional groups, which confer specific chemical and biological properties

Properties

CAS No.

92997-43-8

Molecular Formula

C22H20N4O2

Molecular Weight

372.4 g/mol

IUPAC Name

ethyl 2-(N'-anilino-N-phenyliminocarbamimidoyl)benzoate

InChI

InChI=1S/C22H20N4O2/c1-2-28-22(27)20-16-10-9-15-19(20)21(25-23-17-11-5-3-6-12-17)26-24-18-13-7-4-8-14-18/h3-16,23H,2H2,1H3

InChI Key

RHGKPWDFQHUPKV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=CC=C1C(=NNC2=CC=CC=C2)N=NC3=CC=CC=C3

Origin of Product

United States

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